1-[5-(3-Methoxyphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
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Overview
Description
1-[5-(3-Methoxyphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone is a complex organic compound that features a unique combination of aromatic and heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
The synthesis of 1-[5-(3-Methoxyphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone typically involves multi-step reactions starting from commercially available precursors. The synthetic route often includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester.
Introduction of the thiophene ring: This step involves the coupling of the pyrazole intermediate with a thiophene derivative under conditions that promote C-C bond formation.
Chemical Reactions Analysis
1-[5-(3-Methoxyphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures.
Scientific Research Applications
1-[5-(3-Methoxyphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-[5-(3-Methoxyphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include inhibition of oxidative stress enzymes or modulation of signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar compounds to 1-[5-(3-Methoxyphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone include:
3-Methoxyacetophenone: Shares the methoxyphenyl group but lacks the pyrazole and thiophene rings.
Thiophene derivatives: Compounds like 2-acetylthiophene share the thiophene ring but differ in other structural aspects.
Pyrazole derivatives: Compounds such as 3,5-dimethylpyrazole share the pyrazole ring but have different substituents.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
836639-48-6 |
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Molecular Formula |
C16H16N2O2S |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
1-[5-(3-methoxyphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone |
InChI |
InChI=1S/C16H16N2O2S/c1-11(19)18-15(16-7-4-8-21-16)10-14(17-18)12-5-3-6-13(9-12)20-2/h3-9,15H,10H2,1-2H3 |
InChI Key |
SRVARFZNDNULDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC(=CC=C2)OC)C3=CC=CS3 |
solubility |
31.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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